![molecular formula C7H6N2O B102282 6-Methoxynicotinonitrile CAS No. 15871-85-9](/img/structure/B102282.png)
6-Methoxynicotinonitrile
Overview
Description
6-Methoxynicotinonitrile is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.138 g/mol . It is also known by other names such as 2-methoxypyridine-5-carbonitrile, 6-methoxy-3-pyridinecarbonitrile, 2-methoxy-5-cyanopyridine, 5-cyano-2-methoxypyridine, 2-methoxy-5-pyridinecarbonitrile, and 6-methoxy-nicotinonitrile .
Molecular Structure Analysis
The molecular structure of 6-Methoxynicotinonitrile consists of a pyridine ring with a methoxy group attached to the 6th carbon and a nitrile group attached to the 3rd carbon .Scientific Research Applications
Organic Synthesis
In organic chemistry, 6-Methoxynicotinonitrile serves as a versatile building block. It’s involved in the synthesis of complex organic molecules, including heterocyclic compounds that are prevalent in many drugs and agrochemicals. Its stability and reactivity under different conditions enable chemists to construct a wide array of molecular architectures .
Analytical Chemistry
6-Methoxynicotinonitrile: can be used as a standard or reagent in analytical chemistry to quantify or detect other substances. Due to its distinct spectroscopic properties, it’s particularly useful in methods like NMR spectroscopy and mass spectrometry for structural elucidation .
Biochemistry Research
Researchers employ 6-Methoxynicotinonitrile in biochemistry for studying enzyme-catalyzed reactions where it acts as a substrate analog. This helps in understanding the mechanisms of enzyme action and in the design of enzyme inhibitors that can serve as potential drugs .
Environmental Science
In environmental science, 6-Methoxynicotinonitrile is explored for its role in biodegradation processes. Scientists are investigating how this compound and its derivatives break down in the environment and their potential impact on ecosystems .
Safety and Hazards
properties
IUPAC Name |
6-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYAQAFVHRSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371595 | |
Record name | 6-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxynicotinonitrile | |
CAS RN |
15871-85-9 | |
Record name | 6-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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